22-Oxo-vincaleukoblastine 6'-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VincristineN-Oxide is a derivative of vincristine, a well-known chemotherapeutic agent derived from the alkaloid plant Catharanthus roseus. Vincristine is widely used in the treatment of various cancers, including lung cancer, lymphocyte-based leukemia, glioblastomas, and acute myeloid leukemia . VincristineN-Oxide retains many of the therapeutic properties of vincristine but has been modified to potentially enhance its efficacy and reduce side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VincristineN-Oxide typically involves the oxidation of vincristine. This can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction conditions must be carefully monitored to ensure the selective oxidation of the nitrogen atom in the vincristine molecule without affecting other functional groups.
Industrial Production Methods
Industrial production of VincristineN-Oxide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
VincristineN-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Can be reduced back to vincristine under specific conditions.
Substitution: Can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidation: VincristineN-Oxide.
Reduction: Vincristine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
VincristineN-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Mechanism of Action
VincristineN-Oxide exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. By inhibiting the polymerization of tubulin, VincristineN-Oxide disrupts the formation of the mitotic spindle, thereby arresting cell division at metaphase . This mechanism is similar to that of vincristine but may offer enhanced efficacy due to the presence of the N-oxide group.
Comparison with Similar Compounds
VincristineN-Oxide is part of the vinca alkaloid family, which includes compounds such as vinblastine, vindesine, and vinflunine . These compounds share a similar mechanism of action but differ in their chemical structure and therapeutic applications:
Vinblastine: Used primarily for Hodgkin’s disease and lymphomas.
Vindesine: Used for acute lymphoblastic leukemia and melanoma.
Vinflunine: Used for advanced or metastatic transitional cell carcinoma of the urothelial tract.
VincristineN-Oxide is unique in its potential to offer improved therapeutic outcomes with reduced side effects due to its modified structure.
Properties
Molecular Formula |
C46H56N4O11 |
---|---|
Molecular Weight |
841.0 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H56N4O11/c1-7-42(55)22-28-23-45(40(53)59-5,36-30(14-19-50(57,24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)58-4)49(26-51)38-44(31)16-18-48-17-11-15-43(8-2,37(44)48)39(61-27(3)52)46(38,56)41(54)60-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/t28-,37-,38+,39+,42-,43+,44+,45-,46-,50?/m0/s1 |
InChI Key |
RMXAXRWGUNEVQR-VXTPCRFLSA-N |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.